molecular formula C17H20N2OS B5627260 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-mesitylethanone

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-mesitylethanone

Cat. No. B5627260
M. Wt: 300.4 g/mol
InChI Key: QALUXLIDLWBAGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves various chemical reactions, including condensations and substitutions. For example, the synthesis of 2,3-dihydro-6-mercapto-1,3-diphenyl-2-thioxo-4(3H)-pyrimidinones and their derivatives has been achieved through reactions involving methyl phenylacetate or diethyl malonate with phenyl isothiocyanate, highlighting the versatile routes available for synthesizing complex pyrimidine structures (Ranise et al., 1994).

Molecular Structure Analysis

Studies on the molecular structure of pyrimidine derivatives, including X-ray diffraction and semiempirical MO calculations, provide insights into their stereochemistry and electronic properties. For instance, the structure of 5-Bromo-4,6-dimethoxy-4-(trichloromethyl)hexahydro 2-pyrimidinone was determined, showcasing the importance of structural analysis in understanding the properties of these compounds (Martins et al., 1998).

Chemical Reactions and Properties

The chemical reactivity of pyrimidine derivatives often involves complex formation and interactions with metal ions. The acid-base properties and complex-forming ability of related compounds have been explored, indicating their potential in forming stable complexes with metals such as dysprosium(III), which could have implications in various chemical applications (Pod''yachev et al., 1994).

Physical Properties Analysis

The polymorphism and physicochemical characterization of pyrimidine derivatives are critical for understanding their stability and suitability for specific applications. The characterization of (E)-6-(3,4-dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone polymorphs through X-ray powder diffractometry and differential scanning calorimetry (DSC) provides valuable data on their physical properties, such as melting points and crystal structures (Miyamae et al., 1991).

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-(2,4,6-trimethylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-10-6-11(2)16(12(3)7-10)15(20)9-21-17-18-13(4)8-14(5)19-17/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALUXLIDLWBAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CSC2=NC(=CC(=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone

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